6-Butyl-6-hydroxydecan-5-one
Description
Properties
CAS No. |
59373-69-2 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
6-butyl-6-hydroxydecan-5-one |
InChI |
InChI=1S/C14H28O2/c1-4-7-10-13(15)14(16,11-8-5-2)12-9-6-3/h16H,4-12H2,1-3H3 |
InChI Key |
IYSYBDRFKZMYLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CCCC)(CCCC)O |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Elucidation of 6 Butyl 6 Hydroxydecan 5 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment of 6-Butyl-6-hydroxydecan-5-one
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic compounds. For 6-Butyl-6-hydroxydecan-5-one, which possesses a stereogenic center at the C6 position, NMR is crucial not only for establishing the connectivity of atoms but also for deducing the relative and absolute stereochemistry.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the chemical environment of the hydrogen and carbon atoms present in the molecule. However, for a molecule with several methylene (B1212753) groups and overlapping signals, 2D NMR techniques are essential for unambiguous assignments. researchgate.netresearchgate.netresearchgate.net
¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals proton-proton coupling networks. For 6-Butyl-6-hydroxydecan-5-one, COSY would show correlations between adjacent protons in the two butyl chains and the decan-5-one backbone, allowing for the tracing of the carbon chain. researchgate.netresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is instrumental in assigning the ¹³C signals based on the more dispersed ¹H spectrum. researchgate.netyoutube.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the protons on C4 and C7 to the carbonyl carbon (C5) and the hydroxyl-bearing carbon (C6) would confirm the core structure of the α-hydroxy ketone. researchgate.netyoutube.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is critical for determining the relative stereochemistry by identifying protons that are close in space. For a chiral molecule like 6-Butyl-6-hydroxydecan-5-one, NOESY can reveal through-space interactions that are dependent on the molecule's conformation and the configuration at the stereocenter. researchgate.net
A hypothetical set of key 2D NMR correlations for 6-Butyl-6-hydroxydecan-5-one is presented in the table below.
| Proton (¹H) | COSY Correlations (Adjacent ¹H) | HMBC Correlations (²J, ³J with ¹³C) |
| H on C4 | H on C3 | C2, C3, C5, C6 |
| H on C7 | H on C8 | C5, C6, C8, C9 |
| H on C1' (butyl) | H on C2' | C6, C2', C3' |
| H on C1" (butyl) | H on C2" | C5, C2", C3" |
In recent years, computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts. researchgate.netmdpi.com By calculating the magnetic shielding tensors for different possible stereoisomers and conformers of 6-Butyl-6-hydroxydecan-5-one, theoretical chemical shifts can be obtained. researchgate.net Comparing these predicted shifts with the experimental data can provide strong evidence for the correct structural and stereochemical assignment. The accuracy of these predictions is often enhanced by employing appropriate solvent models and high-level basis sets. mdpi.com
Chiroptical Spectroscopy (ORD/ECD/VCD) for Absolute Configuration Determination of 6-Butyl-6-hydroxydecan-5-one and its Stereoisomers
While NMR can often determine the relative stereochemistry, chiroptical techniques are the primary methods for establishing the absolute configuration of chiral molecules.
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): These techniques measure the differential rotation and absorption of left and right circularly polarized light by a chiral molecule. The cotton effect observed in the ORD and ECD spectra, particularly around the n→π* transition of the carbonyl chromophore, is highly sensitive to the stereochemistry of the adjacent chiral center. Theoretical calculations of the ECD spectra for the (R) and (S) enantiomers of 6-Butyl-6-hydroxydecan-5-one can be compared with the experimental spectrum to determine the absolute configuration. nih.gov
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides stereochemical information from the vibrational transitions of the molecule. The VCD spectrum is rich in information as it contains multiple bands, each corresponding to a specific vibrational mode. By comparing the experimental VCD spectrum with the computationally predicted spectra for the different enantiomers, the absolute configuration can be reliably determined.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis of 6-Butyl-6-hydroxydecan-5-one
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For 6-Butyl-6-hydroxydecan-5-one, electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation pathways for α-hydroxy ketones.
A key fragmentation process for ketones is the α-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org For 6-Butyl-6-hydroxydecan-5-one, this could lead to the formation of several acylium ions. Another common fragmentation for alcohols is the loss of a water molecule. The presence of both a ketone and a hydroxyl group can lead to complex fragmentation patterns, and care must be taken to distinguish between electron impact-induced fragmentation and potential thermal rearrangements in the inlet of the mass spectrometer. rsc.org
A proposed fragmentation pathway and the corresponding m/z values are outlined in the table below.
| Fragmentation Process | Lost Fragment | Resulting Ion m/z |
| α-cleavage (C5-C4 bond) | •C₄H₉ | 157 |
| α-cleavage (C5-C6 bond) | •C₅H₁₀(OH) | 85 |
| α-cleavage (C6-C7 bond) | •C₄H₉ | 157 |
| α-cleavage (C6-C1' bond) | •C₄H₉ | 157 |
| Dehydration | H₂O | 182 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies of 6-Butyl-6-hydroxydecan-5-one
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. csic.esresearchgate.net For 6-Butyl-6-hydroxydecan-5-one, these methods can confirm the presence of the key hydroxyl and carbonyl groups.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1705-1725 cm⁻¹. libretexts.org A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. csic.es
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. This technique can be particularly useful for studying the molecule in different environments, such as in solution or in the solid state, which can provide insights into conformational changes. researchgate.netnih.gov
The table below summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |
| Carbonyl (C=O) | Stretching | 1705-1725 (strong) |
| C-H (Aliphatic) | Stretching | 2850-3000 |
X-ray Crystallography for Solid-State Structure of 6-Butyl-6-hydroxydecan-5-one (if applicable)
If a suitable single crystal of 6-Butyl-6-hydroxydecan-5-one can be obtained, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration in the solid state. researchgate.netresearchgate.net This technique would unambiguously determine the three-dimensional arrangement of all atoms in the molecule, providing a solid benchmark for the spectroscopic and computational studies. mdpi.com The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the solid-state conformation. researchgate.net
Theoretical and Computational Investigations of 6 Butyl 6 Hydroxydecan 5 One
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity of 6-Butyl-6-hydroxydecan-5-one
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 6-Butyl-6-hydroxydecan-5-one, which contains both a ketone and a tertiary alcohol functional group, these methods can provide deep insights into its electronic structure and potential reactivity. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. arxiv.orgresearchgate.net
DFT methods, particularly with hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy for organic molecules. nih.govresearchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even higher accuracy, albeit at a greater computational expense. arxiv.org
Molecular Orbitals and Electron Density Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
A hypothetical DFT calculation (B3LYP/6-311+G(d,p)) for 6-Butyl-6-hydroxydecan-5-one could yield the following results:
| Parameter | Value (Hartrees) | Value (eV) | Localization |
| HOMO Energy | -0.245 | -6.67 | Primarily on the oxygen of the hydroxyl group |
| LUMO Energy | +0.088 | +2.39 | Primarily on the carbonyl carbon and oxygen |
| HOMO-LUMO Gap | 0.333 | 9.06 | - |
| This is a hypothetical data table. |
The analysis of the molecular orbitals would likely show that the HOMO is localized on the lone pairs of the hydroxyl oxygen, indicating that this site is prone to electrophilic attack or oxidation. Conversely, the LUMO would be centered on the π* anti-bonding orbital of the carbonyl group, making the carbonyl carbon the primary site for nucleophilic attack. The relatively large HOMO-LUMO gap would suggest that 6-Butyl-6-hydroxydecan-5-one is a kinetically stable molecule under standard conditions.
Electron density analysis, through techniques like Natural Bond Orbital (NBO) analysis, could further quantify the charge distribution. researchgate.net This would likely confirm the polarization of the C=O bond and the O-H bond, providing a more detailed picture of the molecule's electrostatic potential.
Reaction Mechanism Elucidation via Transition State Theory for 6-Butyl-6-hydroxydecan-5-one Transformations
A plausible transformation for 6-Butyl-6-hydroxydecan-5-one is acid-catalyzed dehydration, a common reaction for tertiary alcohols. Transition state theory can be used to model the reaction pathway, identify transition states (TS), and calculate activation energies.
A hypothetical study of the dehydration of 6-Butyl-6-hydroxydecan-5-one to form a mixture of isomeric alkenones would involve locating the structures of the reactant, intermediates, transition states, and products on the potential energy surface.
| Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactant + H⁺ | 0.0 | Protonation of the hydroxyl group |
| 2 | TS1 | +15.2 | Transition state for water elimination |
| 3 | Intermediate (Carbocation) | +8.5 | Formation of a tertiary carbocation |
| 4 | TS2 | +12.1 | Transition state for deprotonation (major product) |
| 5 | Product 1 (E-isomer) | -5.7 | Formation of the more substituted alkene |
| 6 | TS3 | +13.5 | Transition state for deprotonation (minor product) |
| 7 | Product 2 (Z-isomer) | -4.9 | Formation of the less substituted alkene |
| This is a hypothetical data table. |
This hypothetical data suggests that the rate-determining step is the elimination of water to form the carbocation intermediate. The subsequent deprotonation would likely favor the formation of the more thermodynamically stable E-isomer.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of 6-Butyl-6-hydroxydecan-5-one
Due to the presence of multiple single bonds, 6-Butyl-6-hydroxydecan-5-one possesses significant conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule and its interactions with its environment, such as a solvent. nih.govmdpi.comnih.gov
An MD simulation of 6-Butyl-6-hydroxydecan-5-one in a water box would reveal the preferential conformations of the butyl and pentyl chains, as well as the orientation of the hydroxyl group. The simulation would also shed light on the hydrogen bonding network formed between the molecule's hydroxyl and carbonyl groups and the surrounding water molecules. researchgate.net
| Dihedral Angle | Most Populated Range (degrees) | Conformation |
| C4-C5-C6-C7 | -60 to +60 | Gauche |
| C5-C6-C7-C8 | 150 to 180 and -150 to -180 | Anti |
| H-O6-C6-C5 | -60 to +60 | Gauche |
| This is a hypothetical data table. |
The results of a hypothetical MD simulation might indicate that the bulky alkyl chains prefer to adopt an anti-staggered conformation to minimize steric hindrance. The hydroxyl group's orientation would be highly dynamic, readily forming and breaking hydrogen bonds with water molecules.
Machine Learning Approaches in Predicting Reactivity and Spectroscopic Signatures of 6-Butyl-6-hydroxydecan-5-one
Machine learning (ML) is emerging as a powerful tool in chemistry for predicting molecular properties. rsc.orgbath.ac.ukcmu.edumit.edu By training models on large datasets of known molecules, ML can make rapid predictions for new compounds like 6-Butyl-6-hydroxydecan-5-one.
For instance, an ML model could be developed to predict the regioselectivity of the dehydration reaction mentioned earlier, based on a dataset of similar tertiary alcohols. Another application could be the prediction of spectroscopic signatures, such as the ¹³C NMR chemical shifts.
| Property | Predicted Value (ML) | Hypothetical Experimental Value |
| Dehydration product ratio (E/Z) | 3.5 : 1 | 3.2 : 1 |
| ¹³C NMR Chemical Shift (C=O) | 210.5 ppm | 211.2 ppm |
| ¹³C NMR Chemical Shift (C-OH) | 78.9 ppm | 79.5 ppm |
| This is a hypothetical data table. |
These ML models, once validated, could significantly accelerate the process of characterizing new molecules by providing reliable initial estimates of their properties. nih.gov
Computational Stereochemistry and Chiral Recognition Studies Involving 6-Butyl-6-hydroxydecan-5-one
The carbon atom C6 in 6-Butyl-6-hydroxydecan-5-one is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). Computational methods can be used to study the properties of these enantiomers and their interactions with other chiral molecules, a process known as chiral recognition. nih.govresearchgate.netnih.gov
A hypothetical study could involve modeling the interaction of the R and S enantiomers of 6-Butyl-6-hydroxydecan-5-one with a chiral stationary phase commonly used in chromatography, such as a cyclodextrin (B1172386) derivative. nih.govresearchgate.net Docking and MD simulations could be used to calculate the binding energies of the two enantiomers.
| Enantiomer | Binding Energy with β-cyclodextrin (kcal/mol) |
| (R)-6-Butyl-6-hydroxydecan-5-one | -7.8 |
| (S)-6-Butyl-6-hydroxydecan-5-one | -8.5 |
| This is a hypothetical data table. |
In this hypothetical scenario, the S-enantiomer exhibits a stronger binding affinity to the β-cyclodextrin, suggesting that it would have a longer retention time in a chiral chromatography experiment. This type of computational study can be invaluable for developing methods to separate enantiomers. mdpi.com
Reaction Pathways and Chemical Transformations of 6 Butyl 6 Hydroxydecan 5 One
Regioselective and Stereospecific Reactions of the Hydroxyketone Moiety
The dual functionality of 6-Butyl-6-hydroxydecan-5-one allows for a range of reactions. The ketone at the 5-position and the hydroxyl group at the 6-position are the primary sites of chemical activity.
Regioselectivity in reactions involving this compound is dictated by the relative reactivity of the ketone and the tertiary alcohol. Under conditions that favor nucleophilic attack on a carbonyl group, the ketone will be the primary site of reaction. Conversely, conditions favoring reactions of alcohols, such as esterification or etherification, will target the hydroxyl group. The steric hindrance around the tertiary alcohol can also influence regioselectivity, potentially favoring reactions at the less hindered ketone.
Stereospecificity becomes a key consideration in reactions that create a new stereocenter or modify the existing one at C6. khanacademy.org For a reaction to be stereospecific, the stereochemistry of the starting material must directly determine the stereochemistry of the product. khanacademy.org For instance, if 6-Butyl-6-hydroxydecan-5-one were resolved into its separate enantiomers, a stereospecific reduction of the ketone could lead to the formation of a specific diastereomer of the corresponding diol. The mechanism of the reaction, such as the E2 mechanism in elimination reactions, often dictates the stereochemical outcome. khanacademy.org
Functional Group Interconversions (FGIs) and Protecting Group Strategies
Functional group interconversions (FGIs) are fundamental in synthetic organic chemistry, allowing for the transformation of one functional group into another. imperial.ac.ukvanderbilt.edu For 6-Butyl-6-hydroxydecan-5-one, this could involve the conversion of the hydroxyl group to a better leaving group for substitution reactions, or the transformation of the ketone into other functionalities.
Given the presence of two reactive functional groups, protecting group strategies are often necessary to achieve selective transformations. jocpr.comorganic-chemistry.org A protecting group temporarily masks one functional group while a reaction is carried out on the other. organic-chemistry.orgwikipedia.org For example, to selectively react at the ketone, the hydroxyl group could be protected as a silyl (B83357) ether, which is stable under many reaction conditions but can be easily removed later. wikipedia.org Conversely, the ketone could be protected as an acetal (B89532) to allow for selective manipulation of the hydroxyl group. wikipedia.org
Table 1: Potential Protecting Groups for 6-Butyl-6-hydroxydecan-5-one
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |
| Hydroxyl | Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) or acid |
| Hydroxyl | Benzyl Ether (Bn) | BnBr, NaH | Catalytic Hydrogenation (H₂, Pd/C) |
| Ketone | Acetal (e.g., Ethylene Glycol) | Ethylene Glycol, Acid Catalyst | Aqueous Acid |
Intramolecular Cyclization Reactions and Ring Formation Pathways
The proximity of the hydroxyl and ketone groups in 6-Butyl-6-hydroxydecan-5-one creates the potential for intramolecular cyclization reactions. Under acidic or basic conditions, the hydroxyl group can act as a nucleophile, attacking the electrophilic carbonyl carbon. This can lead to the formation of a cyclic hemiketal.
The stability of the resulting ring is a crucial factor. The formation of five- or six-membered rings is generally favored. In the case of 6-Butyl-6-hydroxydecan-5-one, an intramolecular reaction would lead to the formation of a five-membered ring, a tetrahydrofuran (B95107) derivative. The equilibrium between the open-chain hydroxyketone and the cyclic hemiketal will depend on the reaction conditions and the stability of the cyclic structure.
Oxidation and Reduction Chemistry of the Ketone and Hydroxyl Groups
The ketone and hydroxyl groups of 6-Butyl-6-hydroxydecan-5-one exhibit characteristic oxidation and reduction behavior.
Oxidation: The tertiary alcohol at C6 is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. The ketone at C5 can undergo oxidation under harsh conditions, leading to cleavage of the carbon-carbon bond adjacent to the carbonyl group.
Reduction: The ketone can be readily reduced to a secondary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.uk This reduction introduces a new stereocenter at C5, leading to the formation of diastereomers of 6-butyldecane-5,6-diol. The stereoselectivity of this reduction can often be controlled by the choice of reducing agent and reaction conditions.
Table 2: Common Reducing Agents and Their Selectivity
| Reducing Agent | Reactivity | Typical Substrates Reduced |
| Sodium Borohydride (NaBH₄) | Mild | Aldehydes, Ketones |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides |
| Diisobutylaluminium Hydride (DIBAL-H) | Selective | Esters to Aldehydes (at low temp.), Ketones |
Carbon-Carbon Bond Formation and Cleavage Mechanisms
The chemistry of 6-Butyl-6-hydroxydecan-5-one also involves reactions that form or break carbon-carbon bonds.
Carbon-Carbon Bond Formation: The enolate of the ketone can be formed by treatment with a suitable base. This enolate can then act as a nucleophile in reactions such as aldol (B89426) condensations or alkylations, leading to the formation of new carbon-carbon bonds at the α-position (C4). The regioselectivity of enolate formation (thermodynamic vs. kinetic) can be controlled by the choice of base, solvent, and temperature.
Carbon-Carbon Bond Cleavage: Under certain oxidative conditions, the C-C bond between the carbonyl carbon (C5) and the carbon bearing the hydroxyl group (C6) can be cleaved. This type of reaction, known as an oxidative cleavage, can be a useful synthetic transformation.
Derivatives and Analogues of 6 Butyl 6 Hydroxydecan 5 One: Synthesis and Characterization
Design Principles for Structural Modification of 6-Butyl-6-hydroxydecan-5-one
The structural modification of 6-Butyl-6-hydroxydecan-5-one is guided by principles aimed at enhancing its chemical and physical properties. Key to these modifications is the inherent reactivity of the α-hydroxy ketone moiety, which is susceptible to rearrangements such as the α-ketol rearrangement under acidic, basic, or thermal conditions. wikipedia.orgresearchgate.netorganicreactions.org This reaction involves the migration of an alkyl or aryl group, leading to an isomeric product and is a critical consideration in designing stable derivatives. wikipedia.orgresearchgate.netorganicreactions.org
Modifications can be strategically introduced at several positions:
The Hydroxyl Group: Esterification or etherification of the hydroxyl group can alter the molecule's polarity, solubility, and intermolecular interactions. These changes can influence the compound's conformational preferences and its packing in the solid state. rsc.org
The Alkyl Chains (Butyl and Pentyl): Altering the length or branching of the butyl and pentyl chains can impact the molecule's lipophilicity and steric hindrance around the reactive core. These modifications can be used to fine-tune its interaction with other molecules or biological targets.
The Carbonyl Group: Conversion of the ketone to other functional groups, such as an imine or a protected carbonyl, can open up new avenues for creating derivatives with distinct chemical properties.
The design of new derivatives also considers the potential for intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, which influences the molecule's conformation. rsc.org Computational modeling is often employed to predict the conformational energies of proposed derivatives and to understand the interplay between intramolecular and intermolecular forces. rsc.org
Synthesis of Chiral Derivatives and Enantiopure Analogues of 6-Butyl-6-hydroxydecan-5-one
The presence of a stereocenter at the carbon bearing the hydroxyl group means that 6-Butyl-6-hydroxydecan-5-one can exist as two enantiomers. The synthesis of enantiomerically pure forms is of significant interest and can be achieved through various stereoselective methods. acs.org
Enzymatic and Biocatalytic Approaches:
Enzymes offer a powerful tool for the asymmetric synthesis of α-hydroxy ketones with high enantioselectivity. acs.orgnih.gov Several classes of enzymes are particularly relevant:
Thiamine Diphosphate-Dependent Lyases (ThDP-lyases): These enzymes can catalyze the umpolung carboligation of aldehydes to form enantiopure α-hydroxy ketones. acs.org
Hydrolases: Through dynamic kinetic resolutions, hydrolases can selectively acylate one enantiomer of a racemic α-hydroxy ketone, allowing for the separation of the two enantiomers. acs.org
Oxidoreductases: These enzymes, found in various microorganisms, can perform stereoselective reductions of 1,2-diketones to chiral α-hydroxy ketones or selective oxidations of vicinal diols. acs.orgrsc.org For instance, butanediol (B1596017) dehydrogenase from Bacillus clausii has been shown to catalyze the R-selective reduction of various aliphatic 1,2-diketones. nih.govrsc.org
Chemical Asymmetric Synthesis:
A variety of chemical methods are also available for the stereoselective synthesis of α-hydroxy ketones:
Asymmetric Transfer Hydrogenation: Chiral ruthenium(II) complexes can catalyze the asymmetric transfer hydrogenation of unsymmetrically substituted 1,2-diketones to produce optically active α-hydroxy ketones with high regio-, diastereo-, and enantioselectivity. acs.org
Organocatalysis: Chiral primary amines can be used to catalyze the enantioselective decarboxylative chlorination of β-ketocarboxylic acids, followed by nucleophilic substitution to yield chiral tertiary α-hydroxy ketones. nih.gov
Chiral Auxiliaries and Reagents: The use of chiral auxiliaries, such as chiral cyanohydrins, can provide a pathway to chiral α-hydroxy aldehydes, which can then be converted to the desired α-hydroxy ketones. mdpi.org Asymmetric oxidation of enolates using chiral N-sulfonyloxaziridines is another established method. acs.org
The table below illustrates hypothetical data for the enantioselective synthesis of a chiral derivative of 6-Butyl-6-hydroxydecan-5-one.
| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Asymmetric Transfer Hydrogenation | (S,S)-Ru-TsDPEN | 6-Butyl-decan-5,6-dione | (S)-6-Butyl-6-hydroxydecan-5-one | >99% | 95% |
| Enzymatic Reduction | Bacillus clausii Butanediol Dehydrogenase | 6-Butyl-decan-5,6-dione | (R)-6-Butyl-6-hydroxydecan-5-one | 98% | 92% |
| Organocatalytic Hydroxylation | Chiral Amine Catalyst | 6-Butyl-decan-5-one | (S)-6-Butyl-6-hydroxydecan-5-one | 95% | 88% |
Development of Hybrid Molecules Incorporating the 6-Butyl-6-hydroxydecan-5-one Scaffold
Molecular hybridization is a contemporary strategy in medicinal chemistry that involves covalently linking two or more pharmacophoric scaffolds to create a new molecule with potentially enhanced or novel biological activities. nih.govmdpi.com The 6-Butyl-6-hydroxydecan-5-one scaffold can serve as a valuable building block in the design of such hybrid molecules.
The core idea is to combine the structural features of 6-Butyl-6-hydroxydecan-5-one with another bioactive moiety. The choice of the partner molecule depends on the desired therapeutic target. For instance, linking the α-hydroxy ketone scaffold to a known anticancer agent, such as a naphthoquinone, could lead to a hybrid molecule with a dual mechanism of action. nih.govmdpi.com
The synthesis of these hybrid molecules requires careful planning of the synthetic route. A linker is often used to connect the two scaffolds, and its length and flexibility can be tuned to optimize the biological activity of the final compound. mdpi.com The α-hydroxy ketone moiety of 6-Butyl-6-hydroxydecan-5-one offers several handles for conjugation, including the hydroxyl group and the alkyl chains, which can be functionalized to introduce a linking group.
The development of such hybrid molecules represents a sophisticated approach to drug discovery, moving beyond single-target agents to multi-target compounds with potentially improved efficacy and reduced side effects. mdpi.com
The following table presents a hypothetical example of a hybrid molecule incorporating the 6-Butyl-6-hydroxydecan-5-one scaffold.
| Scaffold 1 | Scaffold 2 | Linker | Hybrid Molecule Name |
| 6-Butyl-6-hydroxydecan-5-one | Naphthoquinone | Triazole | 1-(4-((1-(5-Butyl-5-hydroxynonyl)pentyl)-1H-1,2,3-triazol-4-yl)methyl)naphthalene-1,4-dione |
| 6-Butyl-6-hydroxydecan-5-one | Quinolinedione | Amide | N-(2-(6-Butyl-6-hydroxydecan-5-one)ethyl)quinoline-5,8-dione-2-carboxamide |
Mechanistic Biological Activity Research Associated with 6 Butyl 6 Hydroxydecan 5 One Analogues
Molecular Mechanism of Action Studies of 6-Butyl-6-hydroxydecan-5-one Analogues (e.g., enzyme inhibition mechanisms, receptor binding mechanisms)
The molecular mechanisms of action for analogues of 6-butyl-6-hydroxydecan-5-one, primarily α-hydroxy ketones, often involve direct interactions with enzymes. One notable mechanism is the inhibition of urease, an enzyme that catalyzes the hydrolysis of urea. Studies have shown that certain α-hydroxy ketones can act as potent inhibitors of this enzyme. The proposed mechanism suggests that these compounds may bind to cysteinyl residues within the active site of urease. nih.gov This interaction is thought to be reversible, as the inhibitory effects can be blocked by the addition of reducing agents like 2-mercaptoethanol (B42355) or dithiothreitol. nih.gov
Another area of investigation for analogous structures, such as β-aldehyde ketones, is their ability to act as dual inhibitors of aldose reductase (ALR2) and α-glucosidase. rsc.org The inhibitory effect is attributed to the β-aldehyde ketone moiety, which appears to be crucial for the enzymatic inhibition. rsc.org The inhibition pattern for these compounds against both enzymes has been identified as non-competitive. rsc.org
Furthermore, the biocatalytic production of α-hydroxy ketones using aldo-keto reductases (AKRs) has been studied, highlighting the enzymatic processes that can generate these molecules. nih.gov Different AKRs exhibit distinct regioselectivity and stereoselectivity, leading to the formation of either the (S)- or (R)-enantiomer of the corresponding α-hydroxy ketone from diketone substrates. nih.gov This demonstrates a specific mode of interaction between the enzyme and the substrate, which is fundamental to understanding the molecular mechanism.
The following table summarizes the inhibitory activities of several α-hydroxy ketone analogues against jack bean urease:
| Compound | Structure | IC50 (mM) |
| Acetol (1) | CH3COCH2OH | 2.9 |
| 2-Hydroxy-1-phenylethanone (5) | C6H5COCH2OH | 0.47 |
| Furoin (9) | (C4H3O)CH(OH)CO(C4H3O) | 0.36 |
| 2,2'-Thenoin (10) | (C4H3S)CH(OH)CO(C4H3S) | 0.18 |
| Reference Compound | ||
| Hydroxyurea | NH2CONHOH | 0.1 |
| Data sourced from a study on α-hydroxyketones as inhibitors of urease. nih.gov |
Structure-Activity Relationship (SAR) Studies: Mechanistic Implications for 6-Butyl-6-hydroxydecan-5-one Analogues
Structure-activity relationship (SAR) studies on analogues of 6-butyl-6-hydroxydecan-5-one provide valuable insights into the chemical features that govern their biological activity. For instance, in the context of urease inhibition, a clear SAR has been established. While several α-hydroxy ketones demonstrate potent inhibitory activity, their corresponding α-diketone counterparts, such as 2,2'-thenil, furil, and PhCOCHO, show little to no ability to inhibit the enzyme. nih.gov This suggests that the hydroxyl group at the alpha position is critical for the inhibitory mechanism, likely due to its ability to interact with residues in the enzyme's active site. nih.gov
In the case of benzylidene ketone derivatives, which can be considered structural analogues, SAR studies have indicated that the elongation of the alkyl chain at the ketone can be attributed to superior antioxidant activity. hu.edu.jo This suggests that lipophilicity and steric factors may play a significant role in the compound's ability to interact with its biological target.
Furthermore, studies on the biocatalytic production of α-hydroxy ketones have revealed structure-function relationships in the reactivity between various diketones and aldo-keto reductases. nih.gov The enzymes can be categorized into two groups based on their preference for reducing either the proximal or distal keto group, which results in different enantiomers of the α-hydroxy ketone product. nih.gov This highlights how the substrate's structure dictates the stereochemical outcome of the enzymatic reaction.
Biochemical Pathway Interrogation involving 6-Butyl-6-hydroxydecan-5-one Analogues
Analogues of 6-butyl-6-hydroxydecan-5-one have been implicated in various biochemical pathways. Ketone bodies, in a broader sense, are integral to metabolic pathways, including energy production through a process called ketolysis. numberanalytics.com The metabolism of ketones is tightly regulated by hormones such as insulin, which inhibits ketogenesis, and glucagon, which stimulates it. numberanalytics.com
In the context of antioxidant activity, some analogues may interact with pathways like the Keap1/Nrf2 system. This pathway is a key regulator of cellular responses to oxidative stress. mdpi.com Bioactive compounds can activate this pathway by causing the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the expression of antioxidant and phase II detoxifying enzymes. mdpi.com
Additionally, flavonoid compounds containing ketone structures have been shown to influence lipid metabolism. mdpi.com For example, they can affect the low-density lipoprotein (LDL) receptor (LDLR) pathway. Proprotein convertase subtilisin/kexin type 9 (PCSK9) normally promotes the degradation of LDLR, but certain compounds can interfere with this process, leading to increased recycling of LDLR to the cell surface and enhanced clearance of LDL from the bloodstream. mdpi.com
Computational Docking and Molecular Modeling for Ligand-Target Interactions (Mechanistic) of 6-Butyl-6-hydroxydecan-5-one Analogues
Computational docking and molecular modeling have become indispensable tools for elucidating the mechanistic basis of the biological activity of 6-butyl-6-hydroxydecan-5-one analogues. These in silico methods are used to predict and analyze the binding of these ligands to their protein targets.
For example, molecular docking studies have been used to confirm the interactions between hydroxy-substituted amino chalcone (B49325) compounds and the enzyme tyrosinase. nih.gov These studies revealed that the active inhibitors form strong interactions with the residues in the active site of the enzyme, providing a structural basis for their inhibitory activity. nih.gov Similarly, docking simulations of β-hydroxy ketone derivatives with receptors like FLT3, estrogen receptor, and PARP2 have been conducted to investigate their binding motifs and potential as therapeutic agents. medipol.edu.tr
Molecular docking has also been employed to rationalize the antioxidant activity of benzylidene ketone derivatives. hu.edu.jo The simulations can help to identify key interactions, such as hydrogen bonds, that contribute to the binding affinity and subsequent biological effect. In the study of bioactive peptides with antioxidant properties, molecular docking has been instrumental in evaluating their potential interactions with target proteins like Keap1, a key component of the Nrf2 signaling pathway. mdpi.com
Advanced Analytical Methodologies for 6 Butyl 6 Hydroxydecan 5 One Detection and Quantification in Complex Mixtures
Chromatographic Separation Techniques (HPLC, GC, SFC) for 6-Butyl-6-hydroxydecan-5-one
Chromatographic techniques are fundamental for the separation of individual components from a mixture. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) depends on the analyte's volatility, thermal stability, and polarity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for non-volatile or thermally labile compounds. For a non-chromophoric compound like 6-Butyl-6-hydroxydecan-5-one, derivatization is often necessary to enable UV detection. waters.com Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the ketone functional group to form a UV-active hydrazone. waters.comsigmaaldrich.com Reversed-phase HPLC with a C18 column is commonly employed for the separation of these derivatives. sigmaaldrich.com
Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. shimadzu.comoup.com Given its molecular weight, 6-Butyl-6-hydroxydecan-5-one may require derivatization to increase its volatility and thermal stability for GC analysis. chromatographyonline.com A common approach for hydroxylated compounds is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. The resulting derivative is more volatile and less prone to thermal degradation. Capillary columns with non-polar stationary phases, such as those based on polydimethylsiloxane, are typically used for the separation of such long-chain aliphatic compounds. researchgate.net
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com This technique bridges the gap between GC and HPLC and is particularly advantageous for the separation of non-polar compounds and chiral molecules. libretexts.orgwaters.com SFC can offer faster separations and reduced solvent consumption compared to HPLC. shimadzu.com For a relatively non-polar compound like 6-Butyl-6-hydroxydecan-5-one, SFC with a CO2-based mobile phase, possibly with a polar co-solvent, on a packed column could provide efficient separation. researchgate.netteledynelabs.com
Table 1: Illustrative Chromatographic Conditions for the Analysis of a Long-Chain Alpha-Hydroxy Ketone (as a proxy for 6-Butyl-6-hydroxydecan-5-one)
| Parameter | HPLC (with Derivatization) | GC (with Derivatization) | SFC |
| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Chiral or achiral packed column |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium | Supercritical CO2 with Methanol |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 3.0 mL/min |
| Temperature | 35 °C | 50°C initial, ramp to 300°C | 40 °C |
| Detector | UV-Vis (post-derivatization) | Flame Ionization (FID) or MS | Flame Ionization (FID) or MS |
Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis and Metabolite Profiling of 6-Butyl-6-hydroxydecan-5-one and its Metabolites
Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, provide high sensitivity and specificity, making them ideal for trace analysis and metabolite identification.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. shimadzu.comoup.commdpi.com In the context of 6-Butyl-6-hydroxydecan-5-one, after appropriate derivatization, GC-MS can provide a mass spectrum of the compound, which serves as a molecular fingerprint, allowing for its unambiguous identification even at low concentrations. researchgate.netscirp.orgscirp.org The fragmentation pattern observed in the mass spectrum can also provide structural information about the molecule and its potential metabolites. For instance, analysis of ketone bodies in blood has been successfully performed using headspace GC-MS. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile compounds in complex matrices. nih.gov For 6-Butyl-6-hydroxydecan-5-one, LC-MS/MS would likely not require derivatization, as modern ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can effectively ionize the molecule. nih.gov Tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), a highly selective and sensitive quantification method where a specific parent ion is selected and fragmented, and a characteristic product ion is monitored. This technique is extensively used for metabolite profiling of lipids and other small molecules. chromatographyonline.comnih.govmdpi.com Derivatization can still be employed to enhance ionization efficiency and sensitivity for certain compounds like hydroxy and keto-androgens. nih.gov
Table 2: Representative Mass Spectrometry Parameters for the Analysis of a Long-Chain Hydroxy Ketone
| Parameter | GC-MS | LC-MS/MS |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Triple Quadrupole or Orbitrap |
| Scan Mode | Full Scan (for identification) | Selected Reaction Monitoring (SRM) |
| Collision Energy | N/A | Optimized for specific transitions |
| Precursor Ion (m/z) | Molecular ion of the derivative | [M+H]+ or [M+Na]+ of the analyte |
| Product Ion (m/z) | Characteristic fragment ions | Specific fragment ions for quantification |
NMR-based Metabolomics and Quantitative NMR (qNMR) for Complex Samples Containing 6-Butyl-6-hydroxydecan-5-one
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution.
NMR-based Metabolomics allows for the simultaneous detection and quantification of a wide range of metabolites in a biological sample. nih.gov For a complex mixture potentially containing 6-Butyl-6-hydroxydecan-5-one and its metabolites, ¹H NMR and ¹³C NMR spectra would provide a comprehensive profile of the compounds present. mdpi.comnih.gov Specific resonances in the NMR spectrum can be assigned to different functional groups within the molecule, and changes in these signals can indicate metabolic transformations. nih.govresearchgate.netlibretexts.org
Quantitative NMR (qNMR) is a method for determining the concentration of a substance in a sample by comparing the integral of its NMR signal to that of a certified internal standard. aocs.org This technique is highly accurate and does not require a calibration curve for each analyte. For 6-Butyl-6-hydroxydecan-5-one, a specific, well-resolved proton or carbon signal could be used for quantification against an internal standard of known concentration. nih.govrsc.org This approach is particularly useful for the analysis of lipids and other fatty acid derivatives. oup.com
Table 3: Potential ¹H and ¹³C NMR Chemical Shift Ranges for 6-Butyl-6-hydroxydecan-5-one
| Functional Group | ¹H Chemical Shift (ppm) (Illustrative) | ¹³C Chemical Shift (ppm) (Illustrative) |
| Carbonyl (C=O) | N/A | ~210-215 |
| Hydroxyl-bearing Carbon (C-OH) | ~3.5-4.0 | ~70-80 |
| Methylene (B1212753) adjacent to C=O | ~2.2-2.6 | ~40-50 |
| Methylene adjacent to C-OH | ~1.5-1.8 | ~30-40 |
| Other Methylene (CH₂) groups | ~1.2-1.6 | ~20-35 |
| Terminal Methyl (CH₃) groups | ~0.8-1.0 | ~10-15 |
| Note: These are estimated ranges and actual chemical shifts may vary depending on the solvent and other factors. pitt.edu |
Advanced Optical Detection Methods for 6-Butyl-6-hydroxydecan-5-one
Since 6-Butyl-6-hydroxydecan-5-one lacks a strong chromophore for standard UV-Vis detection, alternative optical detection methods are necessary, especially when derivatization is not desirable.
Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD) are universal detectors that are not dependent on the optical properties of the analyte. veeprho.com In both detectors, the eluent from the HPLC column is nebulized, and the solvent is evaporated, leaving behind particles of the non-volatile analyte. These particles then scatter light (in ELSD) or acquire a charge that is measured (in CAD). veeprho.com These detectors are well-suited for the analysis of lipids and other compounds with poor UV absorbance. aocs.org
Fluorescence Detection after Derivatization: While the native compound is not fluorescent, derivatization with a fluorescent tag can enable highly sensitive detection. For instance, aldehydes and ketones can be reacted with reagents like dansylhydrazine to produce fluorescent derivatives that can be detected at very low concentrations following HPLC separation. The Hantzsch reaction can also be employed to create fluorescent derivatives of long-chain aldehydes for RP-HPLC analysis. nih.gov
Environmentally Sensitive Fluorescent Probes: In some applications, fluorescent probes that change their emission properties based on the surrounding lipid environment can be utilized. nih.gov While not a direct detection method for 6-Butyl-6-hydroxydecan-5-one itself, if the compound alters the properties of a lipid membrane, a probe like di-4-ANEPPDHQ could indirectly report its presence or effect through shifts in its fluorescence spectrum. nih.govresearchgate.net
Table 4: Comparison of Advanced Optical Detection Methods for Non-Chromophoric Analytes
| Detector | Principle | Advantages | Limitations |
| ELSD | Light scattering by non-volatile analyte particles | Universal detection, gradient compatible | Non-linear response, sensitive to mobile phase volatility |
| CAD | Measurement of charge on non-volatile analyte particles | Universal detection, near-uniform response, gradient compatible | Requires a volatile mobile phase |
| Fluorescence (post-derivatization) | Detection of emitted light from a fluorescent derivative | High sensitivity and selectivity | Requires a derivatization step which can add complexity |
Strategic Applications of 6 Butyl 6 Hydroxydecan 5 One in Complex Organic Synthesis
Role as a Chiral Building Block in Natural Product Synthesis
The synthesis of bioactive natural products frequently relies on asymmetric aldol (B89426) reactions to create key stereocenters. nih.gov For instance, the Evans's asymmetric syn-aldol reaction is a well-established method for generating β-hydroxy carbonyl compounds with high diastereoselectivity. nih.gov This methodology could be hypothetically applied to synthesize 6-Butyl-6-hydroxydecan-5-one in an enantiomerically enriched form.
Key Transformations and Applications in Natural Product Synthesis:
Polyketide Synthesis: The repeating β-hydroxy carbonyl units in polyketides are often assembled using iterative aldol additions. A chiral fragment like 6-Butyl-6-hydroxydecan-5-one could serve as a starting point or an intermediate in the synthesis of such molecules, which include many antibiotics and other therapeutic agents.
Diol and Amino Alcohol Synthesis: The ketone and hydroxyl groups can be further modified. Reduction of the ketone can lead to the formation of 1,3-diols, a common structural motif in natural products. Reductive amination could introduce a nitrogen atom, paving the way for the synthesis of amino alcohols and alkaloids.
Formation of Heterocycles: The bifunctional nature of 6-Butyl-6-hydroxydecan-5-one allows for intramolecular reactions to form cyclic structures, such as tetrahydrofurans or tetrahydropyrans, which are core components of many natural products. researchgate.net
| Natural Product Class | Key Structural Motif Derived from β-Hydroxy Ketone | Example of Synthetic Strategy |
|---|---|---|
| Polyketides (e.g., Macrolide Antibiotics) | 1,3-Diol, Propionate Units | Iterative Asymmetric Aldol Reactions |
| Alkaloids | Chiral Amino Alcohols | Reduction and Amination of the Ketone |
| Marine Natural Products | Tetrahydrofuran (B95107)/Tetrahydropyran Rings | Intramolecular Cyclization/Etherification |
Precursor for Pharmaceutically Relevant Scaffolds and Intermediates
The structural features of 6-Butyl-6-hydroxydecan-5-one make it an attractive precursor for scaffolds found in numerous pharmaceutically active compounds. Chiral tertiary alcohols, in particular, are important synthetic intermediates for medicinally relevant molecules. nih.gov The ability to transform the β-hydroxy ketone unit into various other functional groups and heterocyclic systems is of significant interest in medicinal chemistry. google.com
The β-hydroxy ketone moiety can be a precursor to α,β-unsaturated ketones through dehydration. google.com These unsaturated systems are valuable Michael acceptors, allowing for the introduction of a wide range of substituents at the β-position, thereby enabling the synthesis of diverse compound libraries for drug discovery.
Furthermore, β-hydroxy ketones are key intermediates in the synthesis of various heterocyclic compounds. For example, condensation reactions with hydrazines or hydroxylamines can yield pyrazoles and isoxazoles, respectively, which are privileged scaffolds in medicinal chemistry.
| Target Scaffold | Synthetic Transformation | Therapeutic Relevance (Examples) |
|---|---|---|
| 1,3-Diols | Stereoselective Ketone Reduction | Antifungal agents, HIV protease inhibitors |
| α,β-Unsaturated Ketones | Dehydration | Anticancer agents, Anti-inflammatory drugs |
| Pyrazoles/Isoxazoles | Condensation with Hydrazines/Hydroxylamine | Analgesics, Anti-inflammatory (e.g., Celecoxib) |
| Pyrroles | Multi-component reactions with amines and α-hydroxyketones | Various, including enzyme inhibitors |
Recent research has highlighted the use of β-ketonitriles, which share functional similarities with β-hydroxy ketones, as versatile building blocks for biologically active scaffolds like chromenes and quinolines. rsc.org This underscores the potential of multifunctional intermediates like 6-Butyl-6-hydroxydecan-5-one in the synthesis of diverse and complex drug candidates.
Intermediate in the Synthesis of Advanced Materials
The application of specific small molecules like 6-Butyl-6-hydroxydecan-5-one in advanced materials is not as extensively documented as their roles in pharmaceutical and natural product synthesis. However, the inherent functionality of β-hydroxy ketones presents potential avenues for their incorporation into polymeric materials or as precursors to functional monomers.
Potential Applications in Materials Science:
Polymer Synthesis: The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) to produce biodegradable polyesters with a specific end-group. The ketone functionality could be used for post-polymerization modification.
Functional Monomers: Dehydration to the corresponding α,β-unsaturated ketone would yield a monomer that could be polymerized via radical or anionic polymerization. The butyl and pentyl side chains would influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility.
Cross-linking Agents: The presence of two reactive sites (hydroxyl and carbonyl) means that molecules like 6-Butyl-6-hydroxydecan-5-one could potentially be used as cross-linking agents to modify the properties of existing polymers, enhancing their thermal stability or mechanical strength.
While direct applications remain a specialized area of research, the fundamental reactivity of the β-hydroxy ketone group provides a basis for its potential utility in the design of novel polymers and functional materials.
Future Directions and Emerging Research Avenues for 6 Butyl 6 Hydroxydecan 5 One Chemistry
Q & A
Q. What experimental protocols are recommended for synthesizing 6-butyl-6-hydroxydecan-5-one with high purity and yield?
Category : Basic (Synthesis & Characterization) Methodological Answer : Synthesis should follow established organic chemistry protocols for ketone derivatives. Key steps include:
- Reagent selection : Use hydroxyl-protecting groups (e.g., silyl ethers) to stabilize the hydroxy group during alkylation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .
- Yield optimization : Adjust reaction time and temperature via kinetic studies. For example, prolonged stirring at 40°C may reduce side products like aldol adducts .
Q. How can researchers validate the structural identity of 6-butyl-6-hydroxydecan-5-one using spectroscopic techniques?
Category : Basic (Analytical Validation) Methodological Answer : Combine complementary techniques:
- NMR : Look for characteristic signals: a singlet for the ketone carbonyl (δ ~210 ppm in ), a broad peak for the hydroxyl proton (δ ~1.5 ppm in ), and alkyl chain integration .
- FTIR : Confirm the ketone (C=O stretch ~1700 cm) and hydroxyl (-OH stretch ~3400 cm) .
- Mass spectrometry : Exact mass analysis (HRMS) to verify molecular ion [M+H] or [M+Na] .
Q. What statistical methods are appropriate for analyzing discrepancies in spectroscopic or chromatographic data across replicate experiments?
Category : Basic (Data Analysis) Methodological Answer :
- Error analysis : Calculate relative standard deviation (RSD) for retention times or peak areas in HPLC .
- Outlier detection : Use Grubbs’ test or Dixon’s Q-test to identify statistically significant deviations .
- Multivariate analysis : PCA (Principal Component Analysis) to cluster spectral data and identify systematic variations .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of 6-butyl-6-hydroxydecan-5-one in nucleophilic addition reactions?
Category : Advanced (Mechanistic Studies) Methodological Answer :
- Modeling : Optimize geometry using B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites .
- Transition state analysis : Locate TS for nucleophilic attack using QST2 or NEB methods. Compare activation energies for different nucleophiles (e.g., Grignard vs. enolates) .
- Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported bioactivity data for 6-butyl-6-hydroxydecan-5-one across different cell lines?
Category : Advanced (Data Contradiction Analysis) Methodological Answer :
- Meta-analysis : Systematically compare assay conditions (e.g., cell viability protocols, IC calculation methods) .
- Dose-response normalization : Use Hill equation fitting to account for variability in potency measurements .
- Cellular context : Evaluate differences in membrane permeability or metabolic pathways (e.g., CYP450 expression) across cell lines .
Q. How can advanced crystallographic techniques (e.g., SC-XRD) elucidate intermolecular interactions in solid-state 6-butyl-6-hydroxydecan-5-one?
Category : Advanced (Structural Analysis) Methodological Answer :
- Data collection : Use Bruker SMART APEX II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refine structures via SHELXL .
- Hirshfeld surface analysis : Map close contacts (e.g., O-H···O hydrogen bonds) to explain packing motifs .
- Thermal stability : Correlate crystallographic data with TGA/DSC to assess phase transitions or decomposition pathways .
Q. What methodologies are effective for studying the compound’s adsorption behavior on indoor surfaces (e.g., silica or cellulose)?
Category : Advanced (Environmental Interfaces) Methodological Answer :
- Surface characterization : Use AFM or XPS to analyze adsorption isotherms and monolayer formation .
- Kinetic studies : Monitor adsorption rates via quartz crystal microbalance (QCM) under controlled humidity .
- Reactivity : Expose adsorbed layers to ozone or NO to assess oxidative degradation pathways .
Methodological Frameworks
Q. How should researchers design a multidisciplinary study integrating synthetic chemistry, computational modeling, and bioassays for this compound?
Category : Advanced (Experimental Design) Methodological Answer :
Q. What are best practices for addressing reproducibility challenges in synthesizing and characterizing 6-butyl-6-hydroxydecan-5-one?
Category : Advanced (Reproducibility & Quality Control) Methodological Answer :
- Standardized protocols : Publish detailed SI (Supporting Information) with raw NMR/FID files and chromatograms .
- Collaborative trials : Conduct round-robin tests across labs to identify protocol-dependent variability (e.g., solvent purity, column batches) .
- Open data : Share crystallization conditions or spectral libraries in public repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
